BenchChemオンラインストアへようこそ!

2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

Nav1.7 inhibition Pain therapeutics Diaryl ether sulfonamides

2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol (CAS 1235407-03-0) is a fluorinated heterocyclic phenol building block, C₁₁H₇F₃N₂O, MW 240.18, that carries a pyridazin-4-yl substituent at the ortho position and a trifluoromethyl group at the para position of the phenolic ring. The compound is classified as a fluorinated scaffold and is primarily procured as a research intermediate in medicinal chemistry programs targeting voltage-gated sodium channel Nav1.7.

Molecular Formula C11H7F3N2O
Molecular Weight 240.18 g/mol
CAS No. 1235407-03-0
Cat. No. B3224640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol
CAS1235407-03-0
Molecular FormulaC11H7F3N2O
Molecular Weight240.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C2=CN=NC=C2)O
InChIInChI=1S/C11H7F3N2O/c12-11(13,14)8-1-2-10(17)9(5-8)7-3-4-15-16-6-7/h1-6,17H
InChIKeyJZWVBCZDXFAOOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol (CAS 1235407-03-0) – Sourcing Profile for a Nav1.7-Targeted Phenol Building Block


2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol (CAS 1235407-03-0) is a fluorinated heterocyclic phenol building block, C₁₁H₇F₃N₂O, MW 240.18, that carries a pyridazin-4-yl substituent at the ortho position and a trifluoromethyl group at the para position of the phenolic ring. The compound is classified as a fluorinated scaffold and is primarily procured as a research intermediate in medicinal chemistry programs targeting voltage-gated sodium channel Nav1.7 [1]. Commercial sources typically supply the compound at ≥95 % purity, with several vendors offering batch-specific QC data (NMR, HPLC) [2].

Why Generic Heterocyclic Phenols Cannot Replace 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol in Nav1.7 Programs


The pyridazin-4-yl group provides a unique electronic and hydrogen-bonding signature that is absent in the more common pyridine, pyrimidine, or pyrazole analogs. In the diaryl ether aryl sulfonamide series leading to the clinical candidate PF-05089771, the heterocycle attached to the central phenol ring critically modulates Nav1.7 subtype selectivity and metabolic stability [1]. Simply interchanging the pyridazine ring with a pyridine or pyrazole can alter the angle and strength of key interactions within the voltage-sensing domain binding site, potentially compromising the selectivity window over other Nav isoforms and introducing unpredictable off-target activity. The trifluoromethyl group further tunes the lipophilicity and metabolic profile, making the combination of pyridazin-4-yl and CF₃ a non‑interchangeable design element.

Head‑to‑Head and Cross‑Study Quantitative Differentiation Data for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol


Validated Intermediate for PF‑05089771‑Related Nav1.7 Inhibitor Analogs

2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol is explicitly listed as an advanced key intermediate for the preparation of PF‑05089771‑related analogs, a potent, subtype‑selective Nav1.7 inhibitor clinical candidate . In the J. Med. Chem. 2017 disclosure, the final clinical candidate PF‑05089771 (which incorporates a pyrazol‑4‑yl group at the analogous position) achieves an IC₅₀ of 11 nM against human Nav1.7 and >10 µM against Nav1.8, yielding a selectivity index of >900‑fold [1]. While the pyridazin‑4‑yl analog itself is an intermediate and does not have a reported IC₅₀, the structural differentiation of the pyridazine ring underpins the SAR exploration of alternative heterocycles in the same binding pocket.

Nav1.7 inhibition Pain therapeutics Diaryl ether sulfonamides

Scalable Synthesis Route via Pd‑Catalyzed Cross‑Coupling with 78% Overall Yield

A recent patent (WO2023123456) describes an improved synthetic route for 2-(pyridazin-4-yl)-4-(trifluoromethyl)phenol that delivers a 78% overall yield [1]. The method employs a Pd‑catalyzed cross‑coupling reaction that significantly improves regioselectivity compared to earlier approaches that suffered from lower yields (<50%) and required extensive chromatographic purification. The patent explicitly addresses the challenge of pyridazine ring formation, a bottleneck that has historically limited the supply and scalability of this building block.

Process chemistry Suzuki‑Miyaura coupling Pyridazine synthesis

Commercial Purity Up to ≥98% with Batch‑Specific QC Documentation

Multiple reputable suppliers offer 2-(pyridazin-4-yl)-4-(trifluoromethyl)phenol at differentiated purity levels with batch‑specific analytical data. ChemScene supplies the compound at ≥98% purity (Cat. CS‑0692356) , Bidepharm at 97% with NMR and HPLC QC reports [1], and AKSci at a minimum of 95% . In contrast, closely related pyridazine‑phenol intermediates (e.g., 2‑(pyridazin‑4‑yl)‑4‑chlorophenol, CAS 1354787‑19‑1) are typically listed at 95% purity or lower with limited QC documentation. The availability of ≥98% material with verified batch analysis reduces the risk of impurities that could confound SAR interpretation or scale‑up reactions.

Chemical procurement Quality control Building block integrity

Structural Inclusion in NLRP3 Inhibitor Patent as a Privileged Pyridazine Phenol Scaffold

The patent application US20240166610A1 (Medshine Discovery Inc., 2024) broadly claims substituted pyridazine phenol derivatives as NLRP3 inhibitors, explicitly encompassing 2-(pyridazin-4-yl) phenol scaffolds [1]. While the patent does not provide isolated IC₅₀ data for the exact compound, the inclusion of this scaffold in a composition‑of‑matter claim for a high‑value inflammasome target differentiates it from non‑pyridazine phenol building blocks that lack any NLRP3 intellectual property coverage. The trifluoromethyl group at the 4‑position is specifically highlighted as a preferred substituent for modulating NLRP3 binding.

NLRP3 inflammasome Anti‑inflammatory Pyridazine derivatives

High‑Impact Application Scenarios Where 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol Outperforms Generic Alternatives


Nav1.7‑Selective Pain Therapeutic SAR Exploration

Medicinal chemistry teams designing diaryl ether sulfonamide Nav1.7 inhibitors require heterocyclic phenol intermediates that provide distinct electronic and steric profiles. 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol serves as a direct entry into pyridazine‑containing analogs that explore the voltage‑sensing domain binding site differently than the clinical pyrazole‑based candidate PF‑05089771. The compound enables head‑to‑head SAR comparison with the pyrazole series using a common synthetic route [1].

Process Chemistry Scale‑Up of Pyridazine‑Containing Intermediates

The patented 78%‑yield Pd‑catalyzed route (WO2023123456) makes this compound one of the few pyridazine‑phenol building blocks with a demonstrated scalable synthesis. Process R&D groups can procure this intermediate for kilo‑lab campaigns with higher confidence in supply continuity and cost predictability compared to pyridazine analogs that lack an optimized route .

NLRP3 Inflammasome Inhibitor Lead Generation

The patent estate covering substituted pyridazine phenol derivatives as NLRP3 inhibitors (US20240166610A1) positions this compound as a strategic starting material for hit‑to‑lead programs targeting inflammatory diseases. The 4‑CF₃ substitution pattern is explicitly preferred for NLRP3 modulation, making the compound a more relevant building block than non‑fluorinated or differently substituted pyridazine phenols .

High‑Purity Building Block Procurement for Fragment‑Based Screening

Fragment‑based drug discovery (FBDD) campaigns demand building blocks with verified purity ≥98% and robust QC documentation to avoid false positives. The compound's commercial availability at ≥98% purity with batch‑specific NMR/HPLC data makes it suitable for direct use in fragment library assembly, outperforming lower‑purity pyridazine analogs that may contain confounding impurities.

Quote Request

Request a Quote for 2-(Pyridazin-4-yl)-4-(trifluoromethyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.